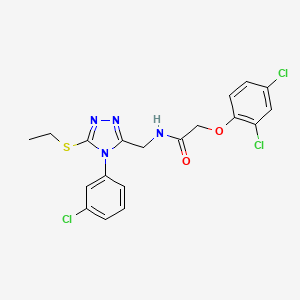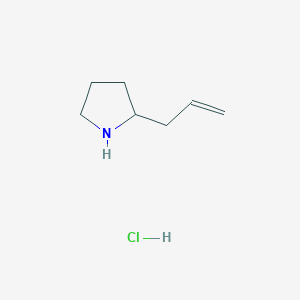
2-Allylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
科学的研究の応用
2-Allylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
将来の方向性
Pyrrolidine derivatives, including 2-Allylpyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
作用機序
Target of Action
2-Allylpyrrolidine hydrochloride, also known as 2-prop-2-enylpyrrolidine hydrochloride, is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidine alkaloids can interact with their targets and cause changes in the biological system
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect various biochemical pathways due to their wide range of pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates
Result of Action
It is known that pyrrolidine alkaloids can exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological profile of pyrrolidine compounds can be influenced by the different stereoisomers and the spatial orientation of substituents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification of the product is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2-Allylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 2-Allylpyrrolidine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the allyl group.
類似化合物との比較
Pyrrolidine: The parent compound, which lacks the allyl group.
N-Methylpyrrolidine: A derivative with a methyl group instead of an allyl group.
2-Methylpyrrolidine: Another derivative with a methyl group at the 2-position.
Uniqueness: 2-Allylpyrrolidine hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for forming a variety of derivatives. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-prop-2-enylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQANIGCPEPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2594924.png)
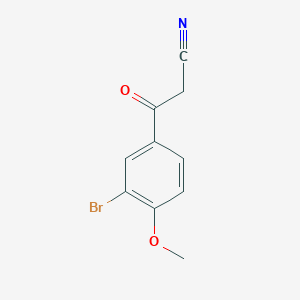
![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2594927.png)
![2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2594930.png)
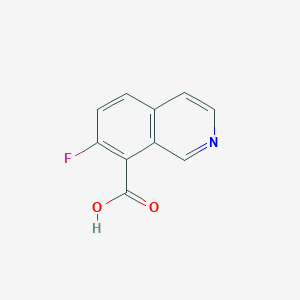
![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]but-2-enamide](/img/structure/B2594936.png)
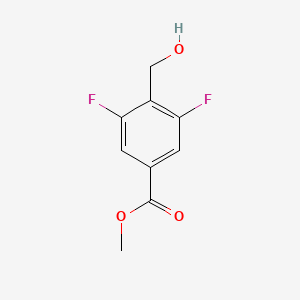

![(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2594941.png)
![4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B2594943.png)
